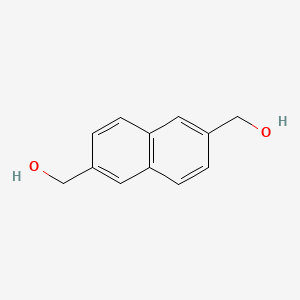
2,6-Bis(hydroxymethyl)naphthalene
概要
説明
2,6-Bis(hydroxymethyl)naphthalene is a chemical compound used as a reactant in the synthesis of fluorescent distyrylnaphthalene derivatives for bioapplications .
Synthesis Analysis
The synthesis of 2,6-Bis(hydroxymethyl)naphthalene involves a series of reactions. It has been used as a reactant in the synthesis of fluorescent distyrylnaphthalene derivatives for bioapplications . In a study, naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond .Molecular Structure Analysis
The molecular formula of 2,6-Bis(hydroxymethyl)naphthalene is C12H12O2 . The molecule contains a total of 27 bonds. There are 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, and 2 primary alcohols .Physical And Chemical Properties Analysis
2,6-Bis(hydroxymethyl)naphthalene is a solid at 20°C . It appears as a white to light yellow powder or crystal . Its melting point ranges from 171.0 to 175.0°C .科学的研究の応用
1. Visualization of Cellular Membranes
- Application Summary: 2,6-Bis(hydroxymethyl)naphthalene is used in the synthesis of fluorescent distyrylnaphthalene derivatives, which are used as tools for visualizing cellular membranes . These derivatives are particularly valuable for monitoring cellular processes in real time .
- Methods of Application: The synthesis involves a Michaelis–Arbuzov reaction of the dibromide with triethyl phosphite, followed by a Horner-Wittig reaction .
- Results or Outcomes: The synthesized compounds were tested for their biological properties, including cytotoxicity and staining efficiency towards mammalian cells. The results showed that all tested compounds can be safely used in human and animal cell studies .
2. COFs Linkers Research
特性
IUPAC Name |
[6-(hydroxymethyl)naphthalen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFGHKDDKYEERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472651 | |
| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(hydroxymethyl)naphthalene | |
CAS RN |
5859-93-8 | |
| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

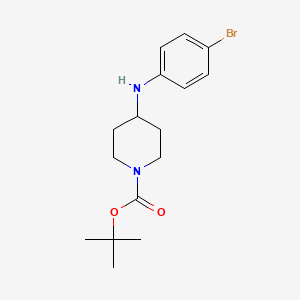
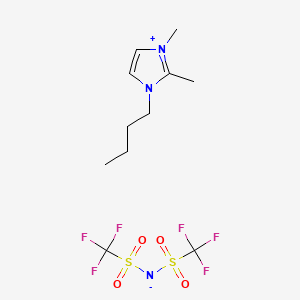
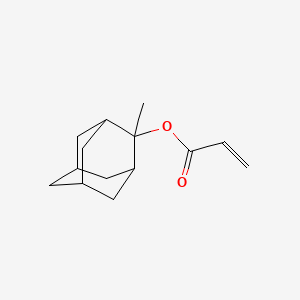
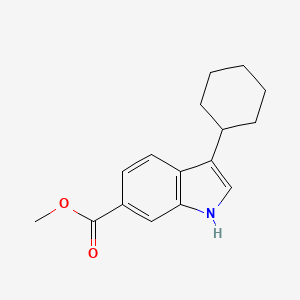
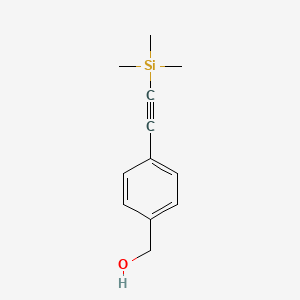
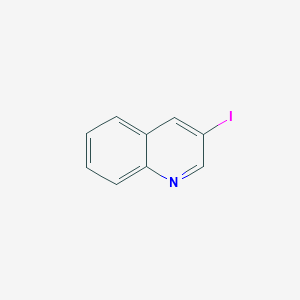
![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)
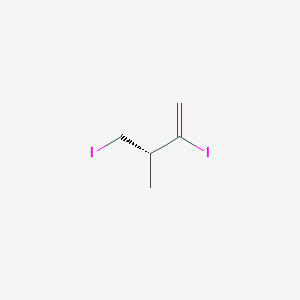
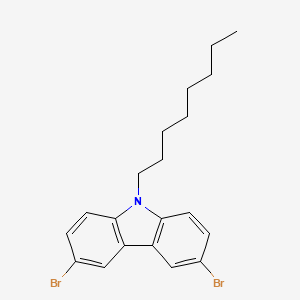
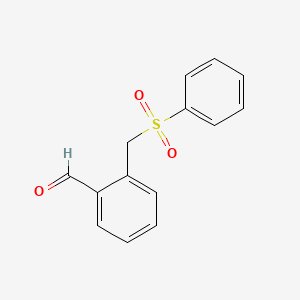
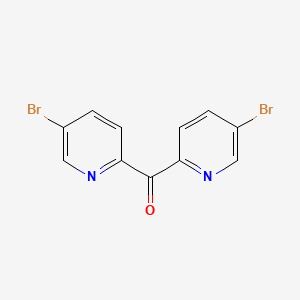
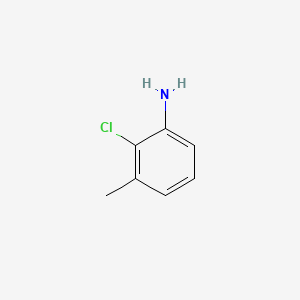
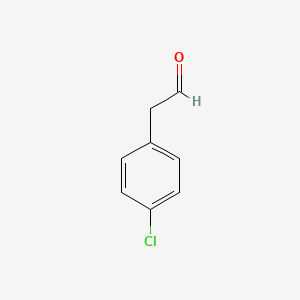
![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)